![molecular formula C9H9BrCl2N2 B1379346 6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1803562-57-3](/img/structure/B1379346.png)
6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity :
- A study explored the synthesis of 3-Benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, which included the 6-bromo analogue. This compound exhibited activity as a CNS depressant, muscle relaxant, and anticonvulsant (Shyam & Tiwari, 1977).
- Research on 1H-benzimidazole and 1H-benzotriazole derivatives, including bromo and methyl analogues, revealed their efficacy in vitro against the protozoa Acanthamoeba castellanii. Certain derivatives demonstrated higher efficacy than the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).
Synthesis and Spectral Analysis :
- The synthesis of [1,3]benzoxazino[2,3-k]- and [2,4]benzodiazepino[3,2-k]carbazole derivatives was conducted using the 6-bromo-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazoles, demonstrating the compound's utility in organic synthesis (Shachkus et al., 2013).
Antimicrobial Activity :
- Novel Synthesis and Antimicrobial Activity of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, including a compound derived from 6-bromo analogues, showed notable antimicrobial activity against various bacterial and fungal species (Bhagat et al., 2012).
Structural and Chemical Studies :
- A study on molecular structure, including single crystal and spectral analysis, was conducted on 2-chloromethyl-1H-benzimidazole hydrochloride. This research provides insight into the structural properties and potential applications of similar chloromethyl-substituted compounds (Abdel Ghani & Mansour, 2012).
Chemical Reactions and Properties :
- Research on chlormethyl-substituted heterocycles from methyl chlorotetrolate indicates the reactivity and potential applications of chloromethyl-substituted compounds in various chemical syntheses (Janietz et al., 1988).
Pharmacological Research :
- Pharmacologically active benzo[b]thiophen derivatives, including halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride, were studied, providing insights into the pharmacological potential of similar chloromethyl-substituted compounds (Chapman et al., 1968).
properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2.ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPZWXYTBDOECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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